molecular formula C11H16ClNO2 B3424046 (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 331846-94-7

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Cat. No.: B3424046
CAS No.: 331846-94-7
M. Wt: 229.70 g/mol
InChI Key: CQHTUCDBCBKMKL-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a tolyl group, and a butanoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and ®-3-aminobutanol.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methylbenzaldehyde and ®-3-aminobutanol.

    Reduction: The intermediate is then subjected to reduction using reagents like lithium aluminum hydride or Raney nickel to yield the desired ®-3-Amino-4-(m-tolyl)butanoic acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: The industrial production of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the synthesis on a large scale.

Types of Reactions:

    Oxidation: ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the amino or tolyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Reduced amino acid derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    ®-3-Aminobutanol: A key intermediate in the synthesis of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

    4-Aminocoumarin derivatives: These compounds share similar structural features and are used in various biological and medicinal applications.

    Borinic acid derivatives: These compounds are used in cross-coupling reactions and have applications in medicinal chemistry and materials science.

Uniqueness: ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride stands out due to its specific chiral configuration and the presence of the tolyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHTUCDBCBKMKL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647464
Record name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331846-94-7, 269398-82-5
Record name Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331846-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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